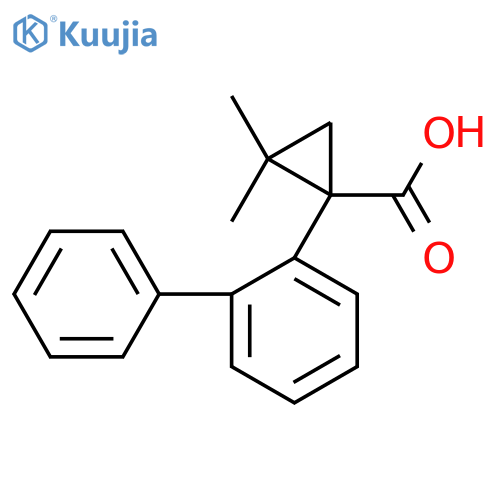Cas no 2228746-02-7 (2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid)

2228746-02-7 structure
商品名:2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid
- 2228746-02-7
- EN300-1861289
-
- インチ: 1S/C18H18O2/c1-17(2)12-18(17,16(19)20)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,19,20)
- InChIKey: UBSMIZZIFFKDKA-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2=CC=CC=C2C2C=CC=CC=2)CC1(C)C)=O
計算された属性
- せいみつぶんしりょう: 266.130679813g/mol
- どういたいしつりょう: 266.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 37.3Ų
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861289-0.1g |
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
2228746-02-7 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1861289-10.0g |
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
2228746-02-7 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1861289-1.0g |
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
2228746-02-7 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1861289-5.0g |
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
2228746-02-7 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1861289-0.5g |
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
2228746-02-7 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1861289-5g |
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
2228746-02-7 | 5g |
$3396.0 | 2023-09-18 | ||
| Enamine | EN300-1861289-0.25g |
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
2228746-02-7 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1861289-2.5g |
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
2228746-02-7 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1861289-0.05g |
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
2228746-02-7 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1861289-1g |
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
2228746-02-7 | 1g |
$1172.0 | 2023-09-18 |
2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid 関連文献
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
2228746-02-7 (2,2-dimethyl-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid) 関連製品
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
